

A Technical Guide to the Physical Properties of TBDMS-Protected Propargyl Alcohol

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Compound of Interest

Compound Name: *tert*-Butyldimethyl(2-propynyoxy)silane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of *tert*-butyldimethylsilyl (TBDMS)-protected propargyl alcohol, a critical building block in modern organic synthesis. This document offers comprehensive data, detailed experimental protocols, and visual representations of key chemical transformations to support its application in research and development.

Core Physical and Chemical Properties

TBDMS-protected propargyl alcohol, also known as *tert*-butyl(dimethyl)(prop-2-yn-1-yloxy)silane, is a stable, versatile reagent utilized in a variety of synthetic routes, particularly in the construction of complex molecular architectures. Its physical properties are summarized below.

Property	Value	Reference
Chemical Formula	$C_9H_{18}OSi$	[1]
Molecular Weight	170.32 g/mol	[1]
Boiling Point	40 °C at 8 mmHg	[1]
Density	0.84 g/mL at 25 °C	[1]
Refractive Index	$n_{20/D}$ 1.429	[1]
Appearance	Colorless liquid	
Solubility	Soluble in many organic solvents	

Spectroscopic Data

The structural integrity of TBDMS-protected propargyl alcohol is confirmed through various spectroscopic techniques. The following are expected spectral characteristics. While a complete, verified set of spectra for this specific compound is not readily available in public repositories, data from analogous structures and the starting materials provide a strong basis for its characterization.

¹H NMR (Proton Nuclear Magnetic Resonance):

- $\delta \sim 4.3$ ppm (d, 2H): Methylene protons (-O-CH₂-C≡) coupled to the acetylenic proton.
- $\delta \sim 2.4$ ppm (t, 1H): Acetylenic proton (-C≡C-H).
- $\delta \sim 0.9$ ppm (s, 9H): tert-Butyl protons (-C(CH₃)₃).
- $\delta \sim 0.1$ ppm (s, 6H): Dimethylsilyl protons (-Si(CH₃)₂).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

- $\delta \sim 80$ ppm: Acetylenic carbon (-C≡CH).
- $\delta \sim 75$ ppm: Acetylenic carbon (-C≡CH).

- $\delta \sim 52$ ppm: Methylene carbon (-O-CH₂-).
- $\delta \sim 26$ ppm: tert-Butyl quaternary carbon (-C(CH₃)₃).
- $\delta \sim 18$ ppm: tert-Butyl methyl carbons (-C(CH₃)₃).
- $\delta \sim 5$ ppm: Dimethylsilyl carbons (-Si(CH₃)₂).

FTIR (Fourier-Transform Infrared Spectroscopy):

- ~ 3300 cm⁻¹ (sharp, medium): C-H stretch of the terminal alkyne.
- ~ 2900 - 3000 cm⁻¹ (strong): C-H stretches of the alkyl groups.
- ~ 2100 cm⁻¹ (weak): C≡C stretch of the terminal alkyne.
- ~ 1250 cm⁻¹ (strong): Si-C stretch.
- ~ 1100 cm⁻¹ (strong): Si-O-C stretch.

Mass Spectrometry (MS):

- The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern would likely involve the loss of the tert-butyl group ([M-57]⁺), which is a characteristic fragmentation for TBDMS ethers.

Experimental Protocols

Synthesis of TBDMS-Protected Propargyl Alcohol

This protocol outlines the standard procedure for the protection of propargyl alcohol using TBDMS chloride.

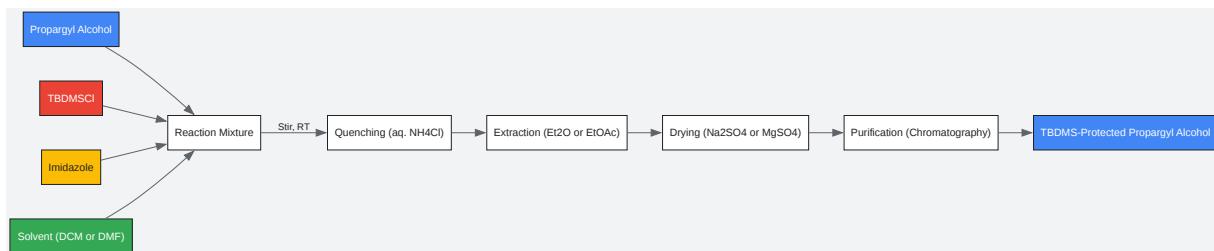
Materials:

- Propargyl alcohol
- tert-Butyldimethylsilyl chloride (TBDMSCl)

- Imidazole
- Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- To a solution of propargyl alcohol (1.0 equivalent) and imidazole (1.5 to 2.5 equivalents) in anhydrous DCM or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add TBDMSCI (1.2 to 1.5 equivalents) portion-wise.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
- Extract the aqueous layer with Et₂O or EtOAc (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
- Filter and concentrate the organic phase under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS-protected propargyl alcohol.



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Synthesis of TBDMS-Protected Propargyl Alcohol

Sonogashira Coupling of TBDMS-Protected Propargyl Alcohol with an Aryl Halide

This protocol details the use of TBDMS-protected propargyl alcohol in a Sonogashira cross-coupling reaction.[2][3][4]

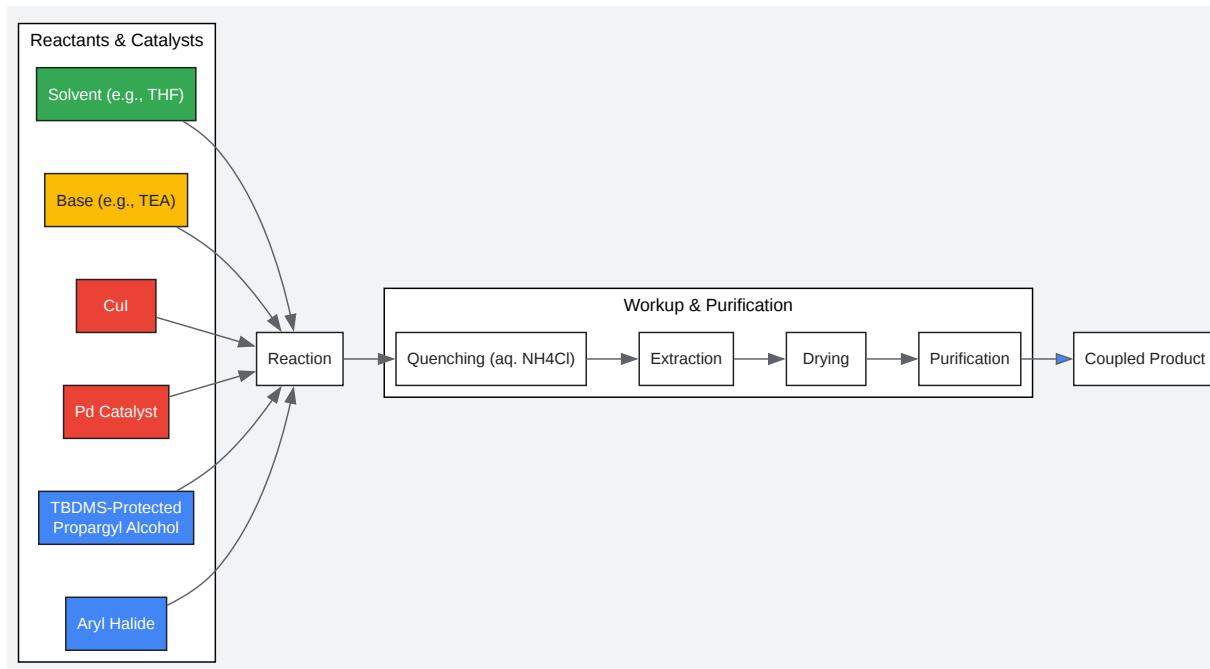
Materials:

- TBDMS-protected propargyl alcohol
- Aryl halide (e.g., iodobenzene, bromobenzene)
- Palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, $\text{Pd}(\text{PPh}_3)_4$)
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
- Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene)

- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether (Et_2O) or Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 2-6 mol%).
- Add the anhydrous solvent and the amine base (2.0-3.0 equivalents).
- Add the TBDMS-protected propargyl alcohol (1.1-1.2 equivalents) dropwise to the stirring mixture at room temperature.
- Stir the reaction at room temperature or heat as necessary (monitoring by TLC) until the starting material is consumed.
- Upon completion, cool the reaction to room temperature and quench with a saturated aqueous NH_4Cl solution.
- Extract the mixture with Et_2O or EtOAc .
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 or MgSO_4 .
- Filter and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

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Sonogashira Coupling Experimental Workflow

Deprotection of the TBDMS Group

This protocol describes a general method for the removal of the TBDMS protecting group to reveal the free alcohol.^[5]

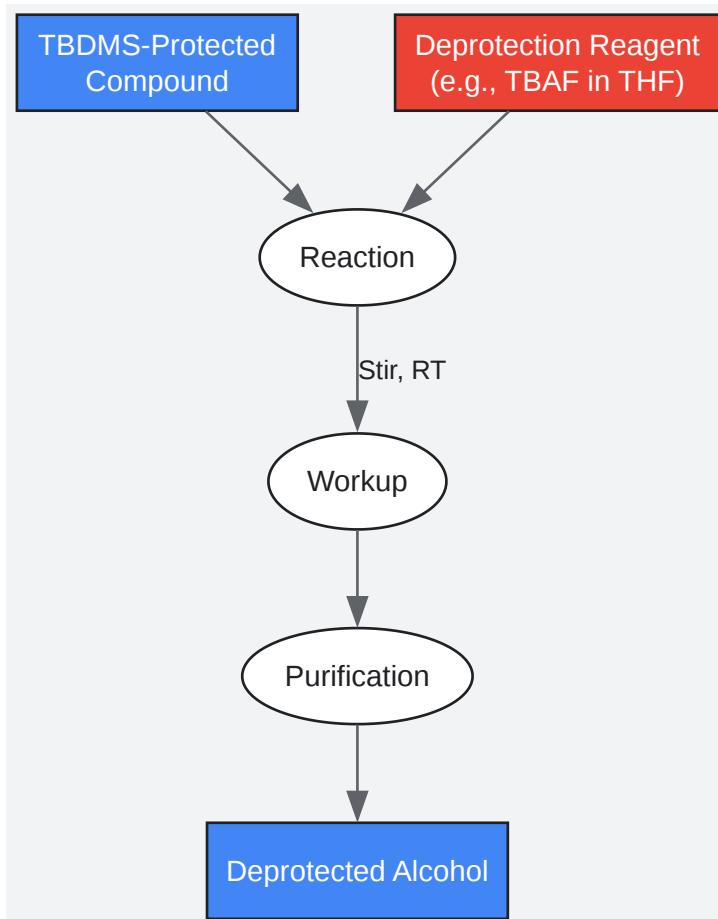
Materials:

- TBDMS-protected compound

- Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or other deprotection reagents (e.g., $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ in ethanol)
- Anhydrous tetrahydrofuran (THF) or ethanol
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution (for TBAF deprotection)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure using TBAF:

- Dissolve the TBDMS-protected compound (1.0 equivalent) in anhydrous THF under an inert atmosphere.
- Add the TBAF solution (1.1 equivalents) dropwise at room temperature.
- Stir the reaction for 1-4 hours, monitoring by TLC.
- Upon completion, quench the reaction with a saturated aqueous NaHCO_3 solution.
- Extract the mixture with EtOAc.
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 or MgSO_4 .
- Filter and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.



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TBDMS Deprotection Logical Workflow

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